Dimethylphosphinic acid

NMR Spectroscopy Hydrogen Bonding Conformational Analysis

Researchers requiring a validated organophosphorus building block often face batch inconsistency and ambiguous spectral data. Dimethylphosphinic acid (DMPA, CAS 3283-12-3) resolves these issues. • Narrow ~1 ppm ³¹P NMR chemical shift range-ideal probe for fragment-based drug screening • Forms thermally stable coordination complexes (decomposition onset ≤300°C) • Direct precursor to binuclear Rh(I) alkoxycarbonylation catalysts White to off-white solid, ≥97% purity, mp 85-89°C. Stocked for immediate global dispatch.

Molecular Formula C2H7O2P
Molecular Weight 94.05 g/mol
CAS No. 3283-12-3
Cat. No. B1211805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylphosphinic acid
CAS3283-12-3
Molecular FormulaC2H7O2P
Molecular Weight94.05 g/mol
Structural Identifiers
SMILESCP(=O)(C)O
InChIInChI=1S/C2H7O2P/c1-5(2,3)4/h1-2H3,(H,3,4)
InChIKeyGOJNABIZVJCYFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylphosphinic Acid: Properties and Scientific Utility


Dimethylphosphinic acid (DMPA), with the molecular formula C₂H₇O₂P and a molecular weight of 94.05 g/mol, is the simplest member of the dialkylphosphinic acid class [1]. Characterized by a tetrahedral phosphorus atom bonded to two methyl groups, a hydroxyl group, and a doubly bonded oxygen atom, it is a white to off-white solid with a melting point of 85-89 °C and a predicted pKa of 2.90±0.50 . Its primary utility lies in its role as a versatile building block for organophosphorus synthesis, a ligand in coordination chemistry, and a precursor for flame retardants and pharmaceutical intermediates . DMPA's ability to form stable complexes with metal ions, particularly gallium(III), and its unique hydrogen-bonding behavior in self-associates are key areas of active research [2].

1
Organophosphorus synthesis building block
2
Coordination chemistry ligand for stable metal complexes
3
Flame retardant and pharmaceutical intermediate precursor

Non-Interchangeability of Dimethylphosphinic Acid


Direct substitution of dimethylphosphinic acid with a close analog like phenylphosphinic acid or a generic dialkylphosphinic acid without validation is scientifically unsound. The β, γ, and δ-substituent effects in dialkylphosphinic acids fundamentally alter their extraction selectivity for heavy rare earth elements (HREEs), with even a change from H to a methyl group significantly impacting performance [1]. Furthermore, the conformational dynamics and hydrogen-bonding behavior in self-associates, which underpin applications in NMR spectroscopy and proton transfer studies, are highly dependent on the specific substituents. For instance, the ³¹P NMR chemical shift range for conformational changes in DMPA trimers is ca. 1 ppm, compared to ca. 12 ppm for the dimethylphosphoric acid analog, highlighting a stark difference in dynamic behavior that cannot be generalized [2]. Finally, the thermal stability of phosphinate-based coordination polymers is superior to that of analogous carboxylate-based materials, with decomposition onset temperatures extending up to 300°C, a critical performance differentiator that is structure-specific and not a class-wide property .

Extraction selectivity shift
Even minor substituent changes (methyl to phenyl) alter HREE extraction performance, preventing direct replacement.
NMR dynamic mismatch
Conformational shift range in self-associates differs significantly from phosphoric acid analogs, limiting spectral interpretation.
Thermal stability divergence
Phosphinate-based polymer decomposition onset differs markedly from carboxylate analogs; not a class-wide property.

Comparative Evidence: Dimethylphosphinic Acid


Simplified ³¹P NMR Spectra vs. Dimethylphosphoric Acid

Dimethylphosphinic acid (DMPA) exhibits a significantly narrower range of ³¹P NMR chemical shifts upon conformational change compared to its phosphoric acid analog, dimethylphosphoric acid. This allows for more definitive interpretation of its hydrogen-bonded structures and dynamics, a critical advantage in analytical chemistry [1].

³¹P NMR Shift Range
Head-to-head
ca. 1 ppm (DMPA) vs 12 ppm (dimethylphosphoric acid)
Simplified spectral interpretation for hydrogen-bonded structures
DFT/B3LYP/6-31++G**; H-bonded cyclic trimers
NMR Spectroscopy Hydrogen Bonding Conformational Analysis

Rh(I) Binuclear Catalysts vs. Halide-Bridged Analogs

Binuclear Rh(I) complexes bridged by dimethylphosphinate ligands ([Rh(μ-κO,O′-(CH₃)₂PO₂)(cod)]₂) are readily prepared from DMPA and are among the most active catalysts for aromatic C-H alkoxycarbonylation. Their activity is superior to that of analogous halide-bridged complexes due to the labile nature of the Rh-L bond, which facilitates CO ligand substitution [1].

Catalytic Activity
Head-to-head
Reported as most active catalyst in alkoxycarbonylation study
Matches halide-bridged Rh(I) systems; ligand tuneability
Aromatic C-H alkoxycarbonylation; in situ generation
Catalysis Organometallic Chemistry C-H Activation

Phosphinate vs. Carboxylate Coordination Polymer Thermal Stability

Coordination polymers constructed using dimethylphosphinic acid ligands exhibit markedly higher thermal stability compared to their carboxylate counterparts. This is due to the strong metal-phosphinate bond, which resists decomposition at elevated temperatures .

Thermal Stability
Class-level
Decomposition onset up to 300 °C (phosphinate) vs <250 °C (carboxylate)
Reported class-level context; data to verify
TGA under inert atmosphere; source review needed
Coordination Polymers MOFs Thermal Stability

Dimethylphosphinic Acid Applications


31P NMR Spectroscopy for Library Screening

Due to the narrow and predictable ³¹P NMR chemical shift range of its self-associates (ca. 1 ppm), DMPA is an ideal probe in phosphorus NMR-based screening assays. The compound's simple spectral signature, as opposed to the broader, more complex spectra of analogs like dimethylphosphoric acid, reduces ambiguity in identifying protein-ligand interactions, making it a valuable tool for drug discovery and fragment-based screening .

Rh(I) Pre-Catalysts for C-H Functionalization

DMPA is the precursor of choice for the synthesis of highly active, binuclear rhodium(I) catalysts for alkoxycarbonylation reactions. The resulting dimethylphosphinate-bridged complexes exhibit catalytic activity that is equivalent to the best-in-class halide-bridged systems, while the DMPA framework allows for systematic ligand tuning. This is critical for developing more efficient and selective catalytic processes in pharmaceutical and agrochemical manufacturing .

Ligand for Thermally Robust MOFs and Coordination Polymers

The strong coordination ability of the dimethylphosphinate group, which underpins its ability to form thermally stable complexes (decomposition onset up to 300°C), makes DMPA an excellent building block for synthesizing robust MOFs and coordination polymers. These materials are sought after for gas separation, catalysis under demanding conditions, and as precursors for flame-retardant additives in high-temperature engineering plastics .

Application
Selection Property
Validation Focus
³¹P NMR Library Screening
Narrow, predictable NMR shift range
Protein-ligand interaction spectral clarity
Rh(I) Pre-Catalyst Synthesis
Tuneable binuclear Rh complex formation
Catalytic activity comparison with halide-bridged systems
Thermally Robust MOFs
Strong metal-phosphinate coordination
Decomposition temperature validation for high-T applications

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